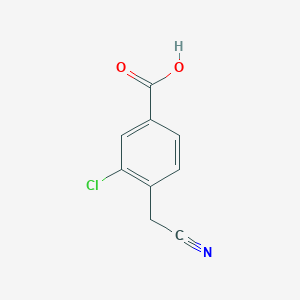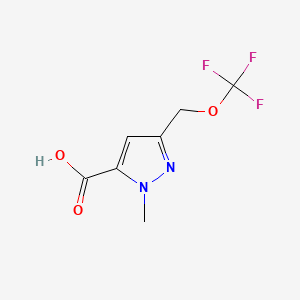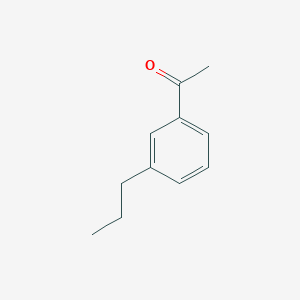
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a hydroxyl group attached to the thiazole ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol typically involves the chloromethylation of 2-methyl-5H-1,3-thiazol-4-ol. One common method is the reaction of 2-methyl-5H-1,3-thiazol-4-ol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, and the chloromethyl group is introduced via the Blanc chloromethylation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted thiazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole-4-one derivatives.
Reduction: Thiazolidine derivatives.
科学研究应用
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
4-(chloromethyl)-2-methyl-1,3-thiazole: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-methyl-5H-1,3-thiazol-4-ol: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
4-(bromomethyl)-2-methyl-5H-1,3-thiazol-4-ol: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity and applications.
Uniqueness
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol is unique due to the presence of both chloromethyl and hydroxyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
属性
分子式 |
C5H8ClNOS |
|---|---|
分子量 |
165.64 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-methyl-5H-1,3-thiazol-4-ol |
InChI |
InChI=1S/C5H8ClNOS/c1-4-7-5(8,2-6)3-9-4/h8H,2-3H2,1H3 |
InChI 键 |
RKIKXXMPHKCOTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(CS1)(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)

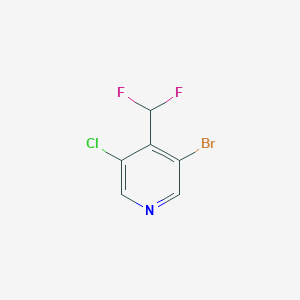
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
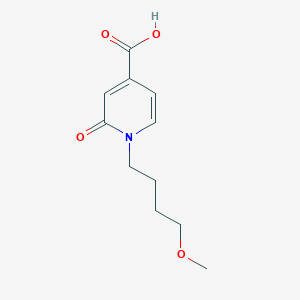

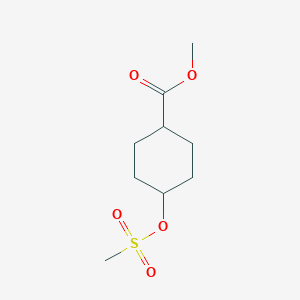
![N-(4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)ethanesulfonamide](/img/structure/B13896080.png)
![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)

